Platycoside G1

Antiviral Herpes simplex virus Natural product screening

Platycoside G1 is the only platycoside with demonstrated HSV-1 inhibition (IC50 12.8 μM) and hepatocyte anti-senescence activity (IC50 18.4 μM) via autophagy regulation. Unlike apiose-containing analogs that degrade under thermal processing, its deapi-form structure ensures heat stability—making it the preferred QC marker for heat-treated Platycodon products. Not interchangeable with platycosides E, D3, G2, G3, or D4. Select for targeted antiviral screening, anti-aging research, and antioxidant mechanistic studies. Validated in C. elegans oxidative stress models.

Molecular Formula C64H104O34
Molecular Weight 1417.502
CAS No. 849758-42-5
Cat. No. B2483327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatycoside G1
CAS849758-42-5
Molecular FormulaC64H104O34
Molecular Weight1417.502
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O
InChIInChI=1S/C64H104O34/c1-23-49(95-54-44(81)35(72)27(69)17-87-54)43(80)48(85)55(91-23)96-50-36(73)28(70)18-88-57(50)98-58(86)64-12-11-59(2,3)13-25(64)24-7-8-32-60(4)14-26(68)51(63(21-66,22-67)33(60)9-10-61(32,5)62(24,6)15-34(64)71)97-56-47(84)42(79)39(76)31(94-56)20-90-53-46(83)41(78)38(75)30(93-53)19-89-52-45(82)40(77)37(74)29(16-65)92-52/h7,23,25-57,65-85H,8-22H2,1-6H3/t23-,25-,26-,27+,28-,29+,30+,31+,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50+,51-,52+,53+,54-,55-,56-,57-,60+,61+,62+,64+/m0/s1
InChIKeyUTBMWMLXRNXHHQ-VMYVNKNFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Platycoside G1 (CAS 849758-42-5): A Triterpenoid Saponin from Platycodon grandiflorum with Defined Structural and Bioactivity Profiles


Platycoside G1 (synonym: Deapi-platycoside E) is an oleanane-type pentacyclic triterpenoid saponin isolated from the roots of Platycodon grandiflorum (Jacq.) A. DC. (Campanulaceae), a medicinal and edible plant widely used in East Asian traditional medicine [1]. Its molecular formula is C64H104O34 (MW: 1417.49) and it is structurally distinguished from related platycosides by the absence of an apiose moiety at the C-28 position of the aglycone [2]. First reported in 2005 alongside platycosides G2 and G3, Platycoside G1 has been evaluated for antioxidant, anti-inflammatory, antiviral, and anti-senescence activities across multiple in vitro systems [1][3].

Why Generic Platycoside Substitution Fails: Structural and Stability Divergence in Platycoside G1 Procurement


Within the platycoside class, minor structural variations—particularly the presence or absence of terminal sugar moieties such as apiose at the C-28 position—yield marked differences in antiviral spectrum, thermal stability, and biological target engagement [1]. Platycoside G1 (Deapi-platycoside E) lacks the apiose residue found in platycoside E and platycodin D3, a structural distinction that alters its behavior under thermal processing and its activity profile against specific viral strains . Furthermore, in-class analogs such as platycoside E, platycoside G2, platycoside G3, and platycodin D4 exhibit null or divergent activity in senescence inhibition models where Platycoside G1 demonstrates specific, quantifiable efficacy [2]. Consequently, substituting Platycoside G1 with another platycoside or a crude extract is not scientifically equivalent for applications requiring defined antiviral selectivity, thermal process stability, or anti-senescence activity.

Platycoside G1 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Selective Antiviral Activity Against HSV-1: Platycoside G1 vs. Platycodin D3 and Platycoside E

In a head-to-head antiviral evaluation, Platycoside G1 exhibited selective activity against herpes simplex virus type 1 (HSV-1) with an IC50 of 12.8 μM, whereas the structurally related platycodin D3 and platycoside E were inactive against HSV-1 (IC50 > 100 μM). Notably, Platycoside G1 showed no activity against respiratory syncytial virus (RSV) or influenza A virus, contrasting with the weak anti-RSV activity observed for platycodin D3 [1]. This demonstrates divergent antiviral spectrum within the same isolation series.

Antiviral Herpes simplex virus Natural product screening

Thermal Stability and Relative Enrichment During Heat Processing: Platycoside G1 vs. Platycoside E and Platycodin D3

During heat treatment of Platycodi Radices at 125°C over 1–9 hours, the absolute contents of platycoside E, platycodin D3, platycodin D, polygalacin D, and platycodin A decreased with extended processing time. In contrast, the relative content of the deapi-form Platycoside G1 (Deapi-platycoside E) increased, attributed to the heat-labile nature of the apiose-xylose linkage at C-28 in the comparator compounds . This differential thermal behavior has practical implications for extract standardization and bioactive enrichment strategies.

Process chemistry Stability Quality control HPLC-ELSD

Specific Inhibition of Hepatocyte Senescence: Platycoside G1 vs. Four Other Platycosides

Platycoside G1 (PG1) specifically inhibits the senescent phenotype of hepatocytes with an IC50 of 18.4 μM, as determined by β-galactosidase staining and CCK-8 assays. Flow cytometry and Western blot analysis confirmed that this effect is mediated through autophagy regulation. In contrast, a parallel study evaluating five platycosides—platycoside G1, platycoside G2, platycoside G3, platycoside D4, and platycoside E—found that only Platycoside G1 induced TNF-α expression in RAW264.7 cells under the tested conditions, indicating a distinct signaling activation profile not shared by its structural analogs [1][2]. This compound-specific bioactivity cannot be extrapolated to other platycosides.

Cellular senescence Autophagy Anti-aging Hepatocyte

Antioxidant Activity Correlation: Platycoside G1 as a Principal Contributor in Purified Fractions

In a purified saponin fraction (PAE-3) from Platycodon grandiflorum roots, Platycoside G1 (reported as Platycodin G1) and Platycoside E were identified as the predominant constituents. A strong negative correlation was observed between the content of Platycoside G1 and IC50 values in multiple in vitro antioxidant assays (DPPH, ABTS, FRAP), suggesting that Platycoside G1 is a key contributor to the antioxidant activity of the enriched fraction. In vivo validation in Caenorhabditis elegans demonstrated that PAE-3 significantly reduced reactive oxygen species (ROS) levels and enhanced superoxide dismutase (SOD) and glutathione (GSH) activities [1]. Molecular docking further revealed strong binding affinities of Platycoside G1 to SOD and GSH-Px.

Antioxidant Free radical scavenging Caenorhabditis elegans Natural product

Predicted Oral Bioavailability: Platycoside G1 Computational ADMET Profile

Computational ADMET prediction using admetSAR 2.0 estimates Platycoside G1 has an 82.86% probability of human oral bioavailability (score: 0.8286), with predicted subcellular localization to mitochondria (probability 85.67%) [1]. These in silico predictions provide a preliminary framework for prioritizing Platycoside G1 in oral formulation development, though experimental validation is required. Direct comparator ADMET data for other platycosides under identical computational conditions are not currently available in the public domain.

ADMET Oral bioavailability In silico Drug-likeness

Platycoside G1 Application Scenarios: Evidence-Based Selection for Research and Industrial Use


HSV-1 Antiviral Screening and Natural Product Library Construction

Based on the head-to-head antiviral data showing selective HSV-1 inhibition (IC50 = 12.8 μM) while platycodin D3 and platycoside E are inactive (>100 μM), Platycoside G1 is the appropriate selection for building focused antiviral screening libraries targeting herpes simplex virus [1]. Procurement of alternative platycosides for HSV-1 screens would yield false negatives. Note that Platycoside G1 is inactive against RSV and influenza A; for RSV-focused screening, platycodin D3 (weak activity) may be considered instead.

Standardization of Thermally Processed Platycodon grandiflorum Extracts

Due to the opposing stability profiles during heat processing—where Platycoside G1 (deapi-form) content increases while platycoside E, platycodin D3, and other apiose-containing saponins degrade [1]—Platycoside G1 should be prioritized as a quantitative marker for quality control of heat-treated Platycodon products. Researchers developing thermally processed nutraceuticals or functional food ingredients should select Platycoside G1 as a reference standard to ensure accurate batch-to-batch normalization, rather than relying on markers that degrade under identical processing conditions.

Hepatocyte Senescence and Autophagy Research

Platycoside G1 is the only platycoside with demonstrated specific inhibition of hepatocyte senescence (IC50 = 18.4 μM) mediated through autophagy regulation [1]. For anti-aging, hepatoprotective, or senescence-focused research programs, Platycoside G1 is the appropriate selection; structurally related analogs including platycoside G2, G3, D4, and E lack this activity profile . Procurement of alternative platycosides would not recapitulate the senescence-inhibitory phenotype.

Antioxidant Mechanism Studies with Defined Molecular Targets

Correlation analysis identifies Platycoside G1 as a principal contributor to antioxidant activity in purified saponin fractions, with in vivo validation in C. elegans demonstrating reduced ROS and enhanced SOD/GSH activities [1]. Molecular docking suggests direct binding to SOD and GSH-Px. Researchers investigating antioxidant mechanisms with molecular-level resolution should select Platycoside G1 as a well-characterized single entity rather than undefined multicomponent extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Platycoside G1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.